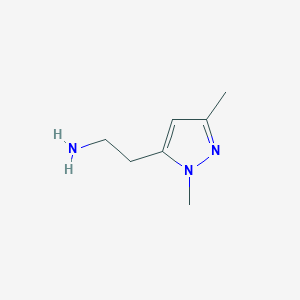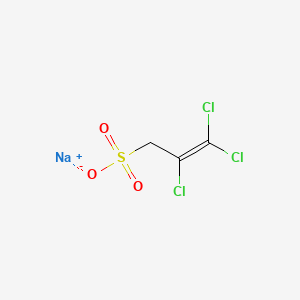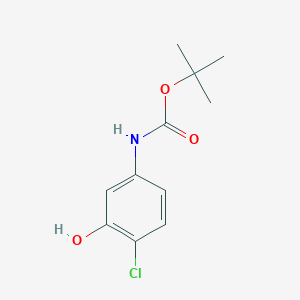![molecular formula C10H17N3 B1455354 1-メチル-2-(プロパン-2-イル)-1H,4H,5H,6H,7H-イミダゾ[4,5-c]ピリジン CAS No. 1306605-76-4](/img/structure/B1455354.png)
1-メチル-2-(プロパン-2-イル)-1H,4H,5H,6H,7H-イミダゾ[4,5-c]ピリジン
説明
1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌作用
イミダゾール誘導体は、顕著な抗菌活性を示すことが報告されています。イミダゾール環の存在は、細菌細胞壁合成またはタンパク質機能の破壊に寄与し、細菌の増殖を阻害します。 これは、「1-メチル-2-(プロパン-2-イル)-1H,4H,5H,6H,7H-イミダゾ[4,5-c]ピリジン」のような化合物を、特に抗生物質耐性の高まりの中で、新しい抗菌剤の開発のための潜在的な候補にする可能性があります .
抗真菌作用
抗菌作用と同様に、イミダゾール含有化合物は、抗真菌剤としても有望です。これらは、真菌細胞膜の必須成分であるエルゴステロールの合成を阻害することができます。 エルゴステロールの産生を阻害することにより、これらの化合物は真菌感染症を効果的に抑制することができ、病原性真菌によって引き起こされる疾患の治療のための潜在的な経路を提供します .
抗癌作用
「1-メチル-2-(プロパン-2-イル)-1H,4H,5H,6H,7H-イミダゾ[4,5-c]ピリジン」の構造的複雑さは、さまざまな生物学的標的に相互作用することを可能にし、抗癌剤開発のための貴重な足場となります。イミダゾール誘導体は、DNA合成と修復機構を含む、癌細胞増殖と生存に関与する複数の経路に作用することができます。 この多面的アプローチは、強力な抗癌療法の開発につながる可能性があります .
抗炎症作用
イミダゾール化合物は、抗炎症作用を示すことが示されており、慢性炎症性疾患の治療に有益となる可能性があります。 これらは、炎症反応を仲介する酵素またはシグナル伝達経路の活性を調節することにより、炎症と関連する症状を軽減することができます .
抗ウイルス作用
イミダゾール環構造は、いくつかの抗ウイルス化合物の重要な特徴です。これらの分子は、ウイルス酵素を標的とするか、ウイルスDNA / RNA合成を妨げることにより、ウイルスの複製を阻害することができます。 したがって、「1-メチル-2-(プロパン-2-イル)-1H,4H,5H,6H,7H-イミダゾ[4,5-c]ピリジン」とその誘導体は、抗ウイルス薬開発における潜在的な用途について調べることができます .
神経保護作用
研究により、イミダゾール誘導体は神経保護効果を持つ可能性があり、神経変性疾患の治療に役立つ可能性があることが示されています。 これらの化合物は、神経伝達物質系を調節するか、酸化ストレスを軽減する抗酸化物質として作用することにより、神経細胞を損傷から保護する可能性があります .
鎮痛作用
一部のイミダゾール誘導体は、中枢または末梢の疼痛経路に作用することにより、鎮痛作用を示すことが知られています。 これは、「1-メチル-2-(プロパン-2-イル)-1H,4H,5H,6H,7H-イミダゾ[4,5-c]ピリジン」が、新しい疼痛管理薬の合成のための出発点となる可能性があることを示唆しています .
抗糖尿病作用
イミダゾール環は、抗糖尿病活性を示した一部の化合物に存在します。これらの分子は、インスリンの放出に影響を与えたり、インスリンの効果を模倣したりすることで、グルコース恒常性に貢献する可能性があります。 したがって、「1-メチル-2-(プロパン-2-イル)-1H,4H,5H,6H,7H-イミダゾ[4,5-c]ピリジン」の誘導体は、糖尿病の管理における潜在的な可能性について調査することができます .
生化学分析
Biochemical Properties
1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .
Cellular Effects
The effects of 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit transcription factors, which are proteins that help turn specific genes on or off . This modulation can lead to changes in the production of proteins that are crucial for cell growth, differentiation, and apoptosis (programmed cell death) .
Molecular Mechanism
At the molecular level, 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, affecting the biochemical pathways within the cell . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can degrade over time, especially when exposed to light or high temperatures . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine vary with different dosages. At low doses, it can have beneficial effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can be toxic, leading to adverse effects such as liver damage or neurotoxicity . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications .
Metabolic Pathways
1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the overall effects of the compound . Additionally, this compound can affect metabolic flux, altering the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes . This compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules . This distribution can influence its overall biological effects .
Subcellular Localization
The subcellular localization of 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism . This localization is essential for its function and can determine its overall impact on the cell .
特性
IUPAC Name |
1-methyl-2-propan-2-yl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7(2)10-12-8-6-11-5-4-9(8)13(10)3/h7,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIESVPZIZYUYFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1C)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


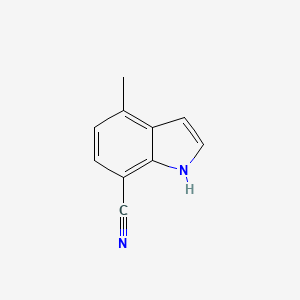
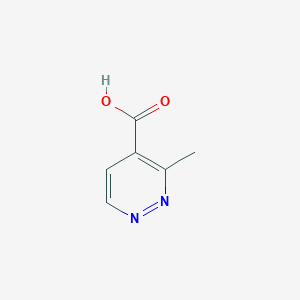
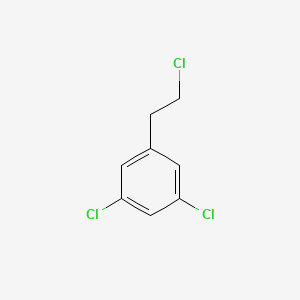
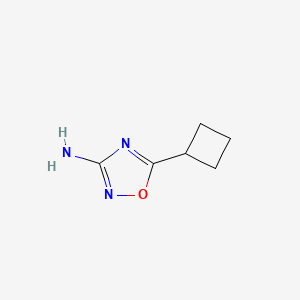
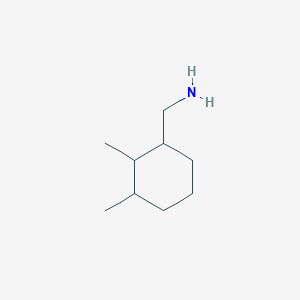
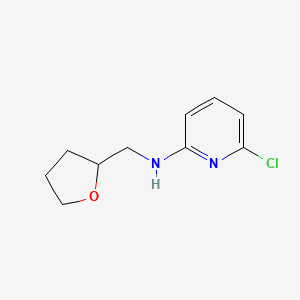
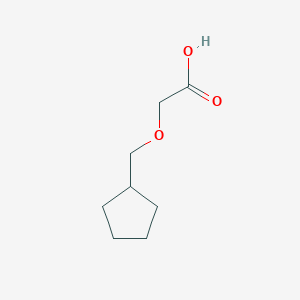
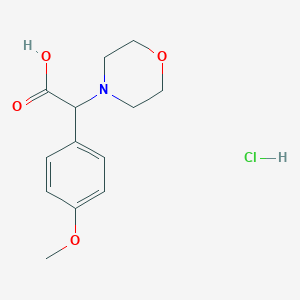

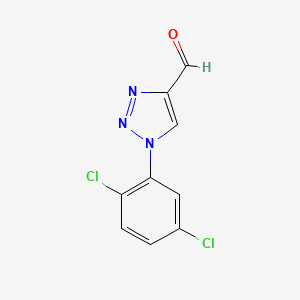
![4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole](/img/structure/B1455289.png)
